Structural Differentiation from Pyroglutamylamidoethyl Indole (GLUTRAPEPTIDE®): Free N-Terminus vs. Pyroglutamate-Capped Backbone
Glutamylamidoethyl indole retains a free N-terminal amine on the glutamic acid residue (molecular weight 289.33 g/mol, C₁₅H₁₉N₃O₃), whereas its closest commercial analog, pyroglutamylamidoethyl indole (GLUTRAPEPTIDE®, CAS 219695-03-1), features a cyclized pyroglutamate N-terminus (molecular weight 271.31 g/mol, C₁₅H₁₇N₃O₂) [1]. This structural difference directly impacts the compound's ionic character at physiological pH and its NGF-mimetic vs. NGF-potentiating mechanistic classification: glutamylamidoethyl indole is described as exhibiting NGF-like activity (direct receptor engagement), whereas pyroglutamylamidoethyl indole is described as 'potentializing neuronal response to NGF' (indirect modulation) . No published comparative binding affinity or functional activation data exists to quantify the magnitude of this mechanistic distinction.
| Evidence Dimension | N-terminal chemical structure and molecular weight |
|---|---|
| Target Compound Data | Free amine N-terminus; MW = 289.33 g/mol; C₁₅H₁₉N₃O₃ |
| Comparator Or Baseline | Pyroglutamylamidoethyl indole (GLUTRAPEPTIDE®): cyclized pyroglutamate N-terminus; MW = 271.31 g/mol; C₁₅H₁₇N₃O₂ |
| Quantified Difference | ΔMW = 18.02 g/mol (loss of H₂O upon cyclization) |
| Conditions | Structural comparison based on molecular formula; no direct comparative bioassay data available |
Why This Matters
The N-terminal structural difference dictates the compound's ionic state and reported mechanism (NGF-like vs. NGF-potentiating), which formulators must align with their target product claim.
- [1] PubChem, 'Pyroglutamylamidoethyl indole,' Compound Summary, CID entry. View Source
